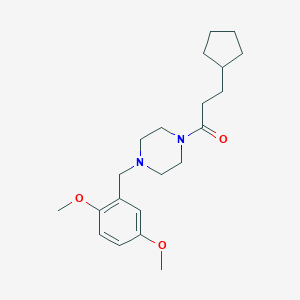
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine, also known as CPP-DP, is a synthetic compound that belongs to the class of piperazine derivatives. This compound has been extensively studied for its potential use as a research tool in the field of neuroscience. CPP-DP is a selective and potent antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in various physiological and pathological processes in the brain.
Mechanism Of Action
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine acts as a non-competitive antagonist of the NMDA receptor by binding to the phencyclidine (PCP) site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. The antagonism of NMDA receptors by 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine results in a decrease in the influx of calcium ions into the neurons, which is a key event in excitotoxicity.
Biochemical and Physiological Effects
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine has been shown to have various biochemical and physiological effects in the brain. The antagonism of NMDA receptors by 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine results in a decrease in the release of various neurotransmitters such as dopamine, serotonin, and acetylcholine. This decrease in neurotransmitter release has been shown to be effective in reducing the symptoms of various neurological disorders such as schizophrenia, depression, and anxiety.
Advantages And Limitations For Lab Experiments
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine has several advantages as a research tool in the field of neuroscience. It is a selective and potent antagonist of NMDA receptors, which makes it an ideal tool to study the role of these receptors in various physiological and pathological processes in the brain. 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine is also stable and has a long half-life, which allows for prolonged experiments without the need for frequent re-administration.
However, 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine also has some limitations as a research tool. It is a synthetic compound that may have off-target effects on other receptors in the brain. Additionally, the use of 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine in animal experiments may not accurately reflect the effects of NMDA receptor antagonism in humans.
Future Directions
There are several future directions for the use of 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine as a research tool in the field of neuroscience. One potential direction is the development of more selective and potent NMDA receptor antagonists that can be used to study the role of these receptors in various neurological disorders. Additionally, the use of 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine in combination with other drugs may provide new insights into the treatment of neurological disorders. Finally, the development of new animal models that accurately reflect the effects of NMDA receptor antagonism in humans may provide new avenues for the development of novel therapies for neurological disorders.
Synthesis Methods
The synthesis of 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine involves the reaction between 1-(3-cyclopentylpropanoyl)piperazine and 4-(2,5-dimethoxybenzyl)chloride in the presence of a base such as potassium carbonate. The reaction yields 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine as a white solid with a high purity.
Scientific Research Applications
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine has been widely used as a research tool to study the role of NMDA receptors in various physiological and pathological processes in the brain. The selective antagonism of NMDA receptors by 1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine has been shown to be effective in attenuating excitotoxicity, which is a pathological process that occurs in many neurological disorders such as stroke, epilepsy, and Alzheimer's disease.
properties
Product Name |
1-(3-Cyclopentylpropanoyl)-4-(2,5-dimethoxybenzyl)piperazine |
|---|---|
Molecular Formula |
C21H32N2O3 |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
3-cyclopentyl-1-[4-[(2,5-dimethoxyphenyl)methyl]piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C21H32N2O3/c1-25-19-8-9-20(26-2)18(15-19)16-22-11-13-23(14-12-22)21(24)10-7-17-5-3-4-6-17/h8-9,15,17H,3-7,10-14,16H2,1-2H3 |
InChI Key |
HQMCPINMSCABEL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)CCC3CCCC3 |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CN2CCN(CC2)C(=O)CCC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane](/img/structure/B247414.png)




![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)
![2,6-Dimethyl-4-{1-[4-(methylthio)benzyl]piperidin-4-yl}morpholine](/img/structure/B247442.png)
![4-[1-(2-Chlorobenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247444.png)
![4-[1-(4-Methoxybenzyl)-4-piperidinyl]-2,6-dimethylmorpholine](/img/structure/B247445.png)
![4-[1-(3-Methoxybenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247446.png)